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molecular formula C9H8FNO2 B8736639 6-fluoro-7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one CAS No. 917885-00-8

6-fluoro-7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B8736639
M. Wt: 181.16 g/mol
InChI Key: XHUPFJMGAXFELZ-UHFFFAOYSA-N
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Patent
US07495111B2

Procedure details

To a solution of 5-fluoro-6-hydroxyindan-1-one ((90), 10.5 g, 63.3 mmol) in chloroform (600 ml) was added NaN3 (12.3 g, 190 mmol), followed by dropwise addition of methanasulfonic acid (33 ml, 506 mmol). Resulting mixture was stirred for 3 hr. The reaction mixture was poured into cold water and extracted with chloroform (3×). Organic extracts were combined and washed with H2O and sat. NaCl, then dried over Na2SO4. Concentration in vacuo gave a mixture of required product and reversed lactam. Purification of crude product on silica eluting with 30-60% EtOAc/Hexane offered the title compound as a off-white solid (5.3 g, 46%). MS (ES) m/z 180.0.
[Compound]
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step Two
Name
Quantity
12.3 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
[Compound]
Name
acid
Quantity
33 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[OH:11])[C:7](=[O:12])[CH2:6][CH2:5]2.[N-:13]=[N+]=[N-].[Na+].O>C(Cl)(Cl)Cl>[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[OH:11])[C:7](=[O:12])[NH:13][CH2:6][CH2:5]2 |f:1.2|

Inputs

Step One
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
10.5 g
Type
reactant
Smiles
FC=1C=C2CCC(C2=CC1O)=O
Name
Quantity
12.3 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
600 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
acid
Quantity
33 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Resulting mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (3×)
WASH
Type
WASH
Details
washed with H2O and sat. NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo
CUSTOM
Type
CUSTOM
Details
gave

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC=1C=C2CCNC(C2=CC1O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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